molecular formula C16H12ClNO2S B2772185 5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide CAS No. 2034296-83-6

5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide

Cat. No. B2772185
CAS RN: 2034296-83-6
M. Wt: 317.79
InChI Key: JNKKQNYSODJBJM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The compound contains a thiophene ring and a furan ring, both of which are five-membered aromatic rings, with the thiophene containing a sulfur atom and the furan an oxygen atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Boronic esters, which may be involved in the synthesis of this compound, can undergo a variety of reactions, including oxidations, aminations, halogenations, and C–C bond formations . The specific reactions that “5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide” can undergo are not detailed in the available literature.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Information on the safety and hazards of “5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide” is not available in the literature .

properties

IUPAC Name

5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKKQNYSODJBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(S2)Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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